1-Bromo-4,5-diiodo-2-fluorobenzene

Crystal Engineering Supramolecular Chemistry Non-covalent Interactions

Researchers requiring precise, sequential functionalization of fluorinated aromatics often face unpredictable regioselectivity with generic halobenzenes. 1-Bromo-4,5-diiodo-2-fluorobenzene solves this with its unique orthogonal halogen reactivity-C-I bonds react selectively in Suzuki/Sonogashira couplings, leaving the C-Br bond intact for subsequent functionalization, while the C-F bond remains inert. • Enables controlled, stepwise construction of unsymmetrical fluorinated architectures (e.g., OLED terphenyls, dual-modality imaging agents). • 97% purity ensures reproducible cross-coupling yields. • Available for immediate procurement with global shipping.

Molecular Formula C6H2BrFI2
Molecular Weight 426.79 g/mol
Cat. No. B14063489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,5-diiodo-2-fluorobenzene
Molecular FormulaC6H2BrFI2
Molecular Weight426.79 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)I)Br)F
InChIInChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
InChIKeyXLGQPJKGBNYHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4,5-diiodo-2-fluorobenzene Properties & Procurement


1-Bromo-4,5-diiodo-2-fluorobenzene (CAS 1805530-27-1) is a polyhalogenated aromatic compound with the molecular formula C6H2BrFI2 and a molecular weight of 426.79 g/mol . It features a benzene ring substituted with bromine at position 1, iodine atoms at positions 4 and 5, and fluorine at position 2 [1]. This unique combination of heavy halogen atoms (iodine and bromine) alongside a strongly electronegative fluorine atom creates a versatile intermediate with applications spanning organic synthesis, medicinal chemistry, and materials science. The compound's distinct substitution pattern enables site-selective functionalization strategies and imparts specific reactivity and physicochemical properties that differentiate it from other halogenated benzene derivatives [1].

Workflow Sequential cross-coupling at C-I sites first, then C-Br, with C-F remaining inert
Selection Orthogonal reactivity hierarchy enables stepwise synthesis of complex architectures
Context Crystal engineering, materials research, and site-selective functionalization studies

Why 1-Bromo-4,5-diiodo-2-fluorobenzene Is Irreplaceable


Substituting 1-bromo-4,5-diiodo-2-fluorobenzene with a generic halobenzene or even a structurally similar analog (e.g., 1,2-dibromo-4,5-diiodobenzene or 1-fluoro-2,4,5-triiodobenzene) is not feasible for advanced synthetic applications due to the compound's unique halogen pattern. This specific arrangement of bromine, iodine, and fluorine atoms dictates a precise hierarchy of reactivity in cross-coupling reactions, with the C-I bonds being significantly more reactive than the C-Br bond, while the C-F bond remains essentially inert under standard conditions [1]. This allows for the sequential and site-selective installation of different functional groups. Furthermore, the presence of the fluorine atom modulates the electronic environment of the ring, influencing both the strength of halogen bonds involving the heavier halogens [2] and the overall stability of reaction intermediates. Replacing this compound with a less-defined halogenated analog would lead to unpredictable regioselectivity, compromised reaction yields, and the loss of the ability to construct complex molecular architectures in a controlled, stepwise manner.

Risk factor
Target attribute
Analog limitation
Reactivity hierarchy
C-I >> C-Br >> C-F enables orthogonal coupling
Symmetric or differently halogenated analogs lack this selectivity gradient
Electronic modulation
Fluorine tunes halogen bond strength and intermediate stability
Non-fluorinated analogs may shift interaction profiles and reaction outcomes
Physical identity
Distinctive molecular weight and halogen mass pattern
Close analogs may be misidentified without analytical confirmation

1-Bromo-4,5-diiodo-2-fluorobenzene vs. Structural Analogs


Halogen Bond Donor Strength: Iodine vs. Bromine

The iodine substituents in 1-bromo-4,5-diiodo-2-fluorobenzene serve as significantly stronger halogen bond donors compared to the bromine atom in analogous bromine-only donors. In a benchmarking study of halogen bond strength in solution using nickel fluoride acceptors, complexes formed with an iodoperfluoroarene donor (analogous to the C-I moiety in the target compound) exhibited association constants (K285) in the range of 5–12 M⁻¹, whereas analogous complexes with a bromoperfluoroarene donor showed K193 values of only 1.0–1.6 M⁻¹ [1]. This represents a 5- to 12-fold decrease in binding strength when substituting iodine for bromine. Furthermore, perfluorinated diiodobenzenes have been computationally shown to form halogen bonds with energies of ~20 kJ/mol in cocrystals [2], while analogous interactions for bromine donors are typically less than half this value [3].

Halogen bond donor strength
Class-level inference
K285: 5–12 M⁻¹ (I) vs 1.0–1.6 M⁻¹ (Br)
Supports halogen bonding capability assessment
5- to 12-fold binding decrease for Br vs I donors in solution
Crystal Engineering Supramolecular Chemistry Non-covalent Interactions

Orthogonal Reactivity of C-I vs. C-Br Bonds

The presence of both C-I and C-Br bonds in 1-bromo-4,5-diiodo-2-fluorobenzene enables a well-defined orthogonal reactivity in transition-metal-catalyzed cross-coupling reactions. Studies on polyhalogenated benzenes demonstrate that the reactivity order for oxidative addition to palladium(0) is I > Br >> Cl [1]. This intrinsic reactivity difference allows for the selective and sequential functionalization of the C-I bonds while leaving the C-Br bond intact for a subsequent coupling step. In contrast, analogs like 1,2-dibromo-4,5-diiodobenzene (MW 487.70 g/mol) contain two C-Br bonds, which can lead to competitive side reactions and lower selectivity during the first coupling step due to the lack of a strong reactivity gradient [2]. The target compound's unique pattern of one bromine and two iodines provides a distinct two-stage reactivity profile that is not achievable with symmetric or differently halogenated analogs.

Cross-coupling selectivity
Cross-study comparable
C-I >> C-Br >> C-F
orthogonal two-stage reactivity
Multiple C-Br sites
reduce chemoselectivity
Supports sequential synthesis workflow
Single C-Br site avoids competitive side reactions
Organic Synthesis Palladium Catalysis Sequential Coupling

Physical Properties for Analog Discrimination

The molecular weight and density of 1-bromo-4,5-diiodo-2-fluorobenzene provide a clear, quantitative basis for distinguishing it from closely related halogenated benzene derivatives. The target compound has a molecular weight of 426.79 g/mol . In comparison, a close analog, 1,2-dibromo-4,5-diiodobenzene, has a significantly higher molecular weight of 487.70 g/mol due to the presence of an additional bromine atom [1]. Conversely, an analog where the bromine is replaced by fluorine, such as 1-fluoro-2,4,5-triiodobenzene, has a molecular weight of 473.79 g/mol . These differences in molecular weight are substantial and readily detectable by mass spectrometry, allowing for unambiguous identification and purity assessment. While density data for the target compound is not readily available, a structurally related compound, 1-bromo-2-fluoro-3-iodobenzene, has a predicted density of 2.3 ± 0.1 g/cm³ , suggesting that the target compound will also be a high-density material.

Molecular weight distinction
Cross-study comparable
426.79 vs 487.70 g/mol (dibromo analog)
Supports QC and identity confirmation
Δ = 60.91 g/mol enables MS-based discrimination
Physical Chemistry Material Properties Quality Control

1-Bromo-4,5-diiodo-2-fluorobenzene Application Scenarios


Fluorinated Biaryls & Terphenyls for Liquid Crystals and OLEDs

The orthogonal reactivity of the C-I and C-Br bonds in 1-bromo-4,5-diiodo-2-fluorobenzene makes it an ideal starting material for the construction of unsymmetrical fluorinated aromatic architectures [1]. A first Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the more reactive C-I positions (4 and 5), installing two identical or different aryl/alkynyl groups. The remaining C-Br bond at position 1 can then be functionalized in a subsequent step with a different coupling partner, yielding a fully substituted fluorinated arene with a precisely defined substitution pattern. This strategy is particularly valuable for creating novel fluorinated terphenyls for liquid crystalline materials, where the lateral fluoro substituent influences mesomorphic properties [1], and for synthesizing extended π-conjugated systems for OLED applications [2].

Halogen-Bonded Cocrystals for Pharmaceuticals

The strong halogen bond donor capability of the iodine atoms in 1-bromo-4,5-diiodo-2-fluorobenzene, quantified by association constants of 5–12 M⁻¹ and interaction energies of ~20 kJ/mol [3], makes it a superior tecton for crystal engineering. It can be used to construct predictable and robust supramolecular architectures with a variety of acceptors (e.g., amines, pyridines, carbonyls) [4]. The presence of the fluorine atom further modulates the strength and directionality of these interactions [5]. This compound is therefore a valuable co-former for developing novel halogen-bonded cocrystals, a field with growing applications in the pharmaceutical industry for modifying the physicochemical properties (e.g., solubility, stability) of active pharmaceutical ingredients (APIs).

Dual-Modality PET/SPECT Imaging Agent Precursor

The mixed halogen substitution pattern of 1-bromo-4,5-diiodo-2-fluorobenzene positions it as a versatile precursor for synthesizing dual-modality imaging agents. The fluorine atom at position 2 can serve as a site for ¹⁸F-radiolabeling (for PET imaging) via nucleophilic aromatic substitution [6]. Simultaneously, one or both iodine atoms can be replaced with ¹²³I or ¹²⁵I (for SPECT imaging) via isotopic exchange or cross-coupling reactions [7]. The orthogonal reactivity of the halogens ensures that the radiolabeling steps can be performed sequentially and selectively, yielding a well-defined, dual-labeled tracer. This capability is a direct consequence of the compound's unique halogen pattern, which is not offered by simpler analogs like diiodobenzenes or dibromobenzenes.

Application
Selection Property
Validation Focus
Liquid crystal and OLED material synthesis
Orthogonal C-I / C-Br reactivity
Sequential cross-coupling review
Cocrystal engineering studies
Halogen bond donor capability
Cocrystal formation and stability
Dual-modality imaging agent synthesis
Mixed halogen substitution pattern
Sequential radiolabeling feasibility

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